2-Amino-5-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Disease-Modifying Antirheumatic Drugs (DMARDs)

One of the primary applications of 2-amino-5-chlorobenzoic acid lies in the synthesis of DMARDs. These drugs are used to treat rheumatoid arthritis and other autoimmune diseases by modulating the immune system's response (). 2-ACBA serves as a building block for certain DMARDs, although the specific details of which drugs remain commercially confidential.

Synthesis of Organic Compounds

2-Amino-5-chlorobenzoic acid's chemical properties make it a valuable intermediate in the synthesis of various organic compounds. For instance, research has explored its use in creating 6-chloro-3H-quinazolin-4-one, a heterocyclic compound with potential applications in medicinal chemistry ().

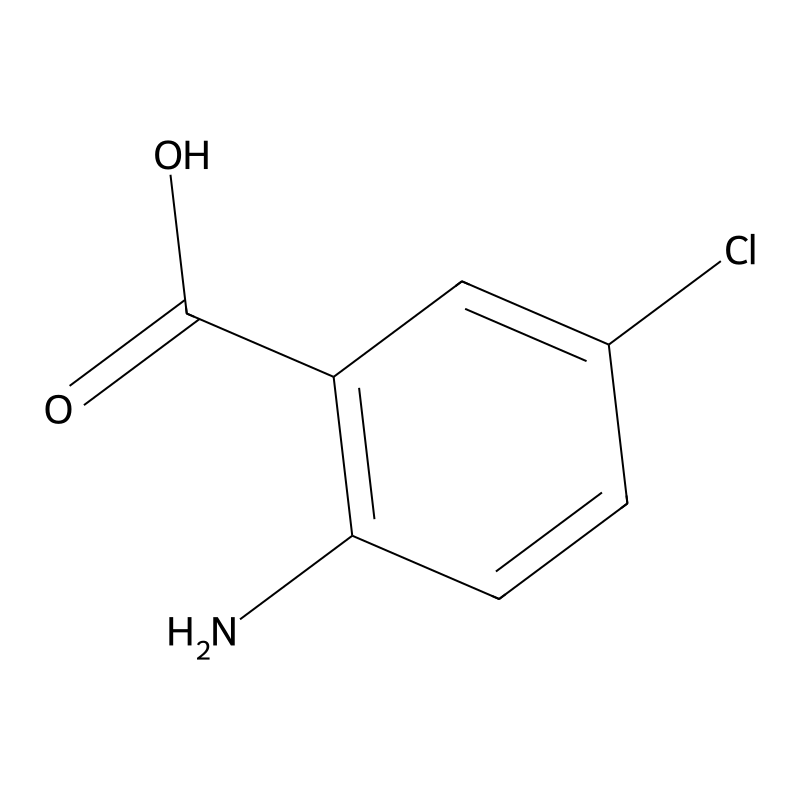

2-Amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, is an aromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of approximately 171.58 g/mol. It features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a chlorinated benzene ring. This compound is classified as a chlorobenzoic acid and is recognized for its structural similarities to anthranilic acid, differing primarily due to the presence of a chlorine atom at the 5-position of the benzene ring .

- Nitration: Introduction of nitro groups via electrophilic aromatic substitution.

- Reduction: Reduction of the nitro group (if present) or other functional groups using reducing agents such as lithium aluminum hydride.

- Esterification: Reaction with alcohols to form esters, which can be catalyzed by acids.

- Amidation: Formation of amides through reaction with amines.

These reactions are essential for further functionalization and derivatization of the compound in synthetic organic chemistry .

2-Amino-5-chlorobenzoic acid exhibits various biological activities. It is identified as a metabolite of the pesticide chlordimeform, which highlights its relevance in environmental toxicology. Additionally, it has been studied for potential anti-inflammatory properties and its role in inhibiting certain enzymes involved in metabolic pathways. The presence of both an amino group and a carboxylic acid allows it to interact with biological systems effectively, contributing to its pharmacological profile .

Several synthetic routes exist for producing 2-amino-5-chlorobenzoic acid. One prominent method involves the reduction of 5-chloro-2-nitrobenzoic acid using hydrogen gas in the presence of activated Raney nickel as a catalyst. The general steps include:

- Dissolving 5-chloro-2-nitrobenzoic acid in ethanol.

- Adding activated Raney nickel to the solution.

- Stirring under hydrogen atmosphere at room temperature until complete reduction occurs.

- Filtering and evaporating the solution to yield the final product.

This method has shown high yields (up to 96%) and is favored for its efficiency .

2-Amino-5-chlorobenzoic acid finds applications in several fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

- Agriculture: Serves as a metabolite in studies related to pesticide degradation and environmental impact assessments.

- Chemical Research: Utilized in organic synthesis and as a reagent for developing new compounds with potential biological activity.

Its versatility makes it valuable across multiple disciplines within chemistry and biology .

Studies on 2-amino-5-chlorobenzoic acid have indicated interactions with various biological targets, particularly enzymes involved in metabolic processes. Its structural characteristics enable it to bind effectively with proteins, which can lead to alterations in enzymatic activity. Research continues to explore its potential effects on cellular pathways and its role in drug design, especially concerning anti-inflammatory agents .

Several compounds share structural similarities with 2-amino-5-chlorobenzoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Anthranilic Acid | C₇H₉NO₂ | Lacks chlorine; used in dye synthesis |

| 5-Chloroanthranilic Acid | C₇H₆ClN | Similar structure; different functional groups |

| 3-Amino-5-chlorobenzoic Acid | C₇H₈ClN | Different amino position; varied reactivity |

| 2-Amino-4-chlorobenzoic Acid | C₇H₈ClN | Different chlorination site; distinct properties |

2-Amino-5-chlorobenzoic acid is unique due to its specific chlorination pattern and its dual functionality as both an amino acid derivative and a carboxylic acid, allowing for diverse reactivity that can be exploited in synthetic applications .

XLogP3

LogP

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant